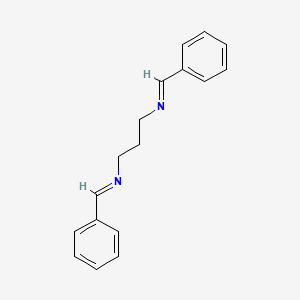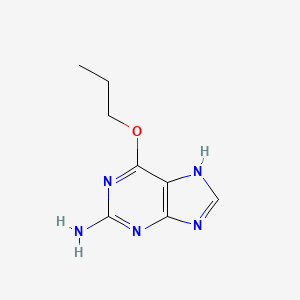
N1,N3-Dibenzylidene-1,3-propanediamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1,N3-Dibenzylidene-1,3-propanediamine is an organic compound with the molecular formula C17H18N2. It is characterized by the presence of two benzylidene groups attached to a 1,3-propanediamine backbone.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N1,N3-Dibenzylidene-1,3-propanediamine can be synthesized through the condensation reaction between benzaldehyde and 1,3-propanediamine. The reaction typically occurs under mild conditions, often in the presence of an acid catalyst to facilitate the formation of the imine bonds. The reaction can be represented as follows:
C6H5CHO+H2NCH2CH2NH2→C6H5CH=NCH2CH2N=CHC6H5+H2O
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The reaction conditions are optimized to maximize yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
N1,N3-Dibenzylidene-1,3-propanediamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imine groups back to amines.
Substitution: The benzylidene groups can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Formation of benzaldehyde and other oxidized derivatives.
Reduction: Formation of 1,3-propanediamine and benzylamine.
Substitution: Formation of substituted benzylidene derivatives.
Aplicaciones Científicas De Investigación
N1,N3-Dibenzylidene-1,3-propanediamine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N1,N3-Dibenzylidene-1,3-propanediamine involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The benzylidene groups play a crucial role in these interactions by providing a reactive site for binding .
Comparación Con Compuestos Similares
Similar Compounds
- N1,N3-Dibenzylidene-2,2-dimethyl-1,3-propanediamine
- N1,N3-Dibenzylidene-1,3-butanediamine
- N1,N3-Dibenzylidene-1,3-pentanediamine
Uniqueness
N1,N3-Dibenzylidene-1,3-propanediamine is unique due to its specific structural features, including the presence of two benzylidene groups and a 1,3-propanediamine backbone. This unique structure imparts distinct chemical properties and reactivity compared to similar compounds.
Propiedades
Número CAS |
63674-16-8 |
|---|---|
Fórmula molecular |
C17H18N2 |
Peso molecular |
250.34 g/mol |
Nombre IUPAC |
N-[3-(benzylideneamino)propyl]-1-phenylmethanimine |
InChI |
InChI=1S/C17H18N2/c1-3-8-16(9-4-1)14-18-12-7-13-19-15-17-10-5-2-6-11-17/h1-6,8-11,14-15H,7,12-13H2 |
Clave InChI |
UAAULDPIYJDRKH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C=NCCCN=CC2=CC=CC=C2 |
SMILES canónico |
C1=CC=C(C=C1)C=NCCCN=CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![{[Dibromo(ethylsulfonyl)methyl]sulfonyl}ethane](/img/structure/B3055179.png)


![3-(Pyrimidin-2-ylcarbamoyl)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B3055184.png)

![N'-[(1E)-(3-chlorophenyl)methylidene]benzenesulfonohydrazide](/img/structure/B3055186.png)



![Isoxazole, 4-[(4-bromophenyl)azo]-3,5-dimethyl-](/img/structure/B3055192.png)
![4-propylsulfanyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B3055195.png)


